Cyclohexyl 2-fluoropyridine-4-carboxylate
Overview
Description
Cyclohexyl 2-fluoropyridine-4-carboxylate is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.25 g/mol . It is also known by its IUPAC name, cyclohexyl 2-fluoroisonicotinate . This compound is of interest due to its unique structure, which combines a cyclohexyl group with a fluorinated pyridine ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-fluoropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can significantly enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-fluoropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine ring.
Scientific Research Applications
Cyclohexyl 2-fluoropyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of cyclohexyl 2-fluoropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Cyclohexyl 2-fluoropyridine-4-carboxylate can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with different reactivity and applications.
4-Fluoropyridine: Another fluorinated pyridine with distinct chemical properties.
2,6-Difluoropyridine: A more heavily fluorinated pyridine with unique reactivity patterns.
The uniqueness of this compound lies in its combination of a cyclohexyl group and a fluorinated pyridine ring, which imparts specific chemical and physical properties that are advantageous in various applications.
Properties
IUPAC Name |
cyclohexyl 2-fluoropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-8-9(6-7-14-11)12(15)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASYDCCKZIEHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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